molecular formula C17H25N3O4S B2668526 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide CAS No. 897610-96-7

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide

Katalognummer: B2668526
CAS-Nummer: 897610-96-7
Molekulargewicht: 367.46
InChI-Schlüssel: CYSVQWOJBGLUTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide is a synthetic compound characterized by a cyclopropanecarboxamide core linked to a piperazine sulfonyl moiety.

Eigenschaften

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-24-16-5-3-2-4-15(16)19-9-11-20(12-10-19)25(22,23)13-8-18-17(21)14-6-7-14/h2-5,14H,6-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSVQWOJBGLUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of 1-(2-methoxyphenyl)piperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Reactivity of the α,β-Unsaturated Carbonyl System

The conjugated enone system (prop-2-en-1-one) is central to the compound’s reactivity, enabling nucleophilic additions and cycloadditions:

Nucleophilic Conjugate Additions

  • Michael Addition : The β-carbon undergoes nucleophilic attack by amines, thiols, or Grignard reagents.

    • Example: Reaction with primary amines (e.g., methylamine) yields β-amino ketone derivatives.

    • Conditions : Ethanol, 60–80°C, catalytic base (e.g., K2_2CO3_3).

Cycloaddition Reactions

  • [4+2] Diels-Alder Reactions : The enone acts as a dienophile, reacting with dienes (e.g., cyclopentadiene) to form six-membered cyclohexenone derivatives.

    • Conditions : Toluene, reflux (110°C), 12–24 hours.

Reaction Type Reagents Products Key Conditions
Michael AdditionR-NH2_2β-Amino ketonesEtOH, 60–80°C, K2_2CO3_3
Diels-AlderDienes (e.g., C5_5H8_8)Cyclohexenone derivativesToluene, reflux

Functionalization of the Furan Ring

The furan group (C4_4H3_3O) participates in electrophilic substitutions and oxidation:

Electrophilic Substitution

  • Nitration : Reaction with HNO3_3/H2_2SO4_4 introduces nitro groups at the C-5 position .

  • Sulfonation : Forms sulfonic acid derivatives under fuming H2_2SO4_4 .

Oxidation

  • Ring Cleavage : Strong oxidants (e.g., KMnO4_4) cleave the furan ring to form diketones or carboxylic acids.

Reaction Reagents Products Conditions
NitrationHNO3_3/H2_2SO4_45-Nitro-furan derivatives0–5°C, 2–4 hours
OxidationKMnO4_4 (acidic)2,5-Diketones or acidsH2_2O, 80°C

Pyrimidine Alkylation

The pyrimidine nitrogen (N-1) undergoes alkylation with electrophiles (e.g., methyl iodide) :

  • Product : Quaternary ammonium salts.

  • Conditions : DMF, NaH, 25°C .

Piperidine Functionalization

  • N-Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides to form substituted derivatives .

  • Conditions : THF, triethylamine, 0°C to room temperature .

Acid-Base Reactions

The piperidine nitrogen (pKa_a ~10) acts as a weak base, forming salts with strong acids (e.g., HCl) :

  • Product : Piperidinium chloride.

Photochemical and Thermal Stability

  • Photodegradation : UV exposure (λ = 254 nm) induces [2+2] cycloadditions in the enone system.

  • Thermal Rearrangement : Heating above 150°C promotes keto-enol tautomerism and retro-Diels-Alder reactions.

Key Research Findings

  • NMR Characterization : Post-reaction products show distinct 1^1H NMR shifts for the enone system (δ 6.5–7.5 ppm) and furan protons (δ 7.0–7.8 ppm) .

  • Yield Optimization : Michael additions achieve ~75% yield under basic conditions, while Diels-Alder reactions require anhydrous solvents for >80% efficiency .

  • Stability Challenges : The furan ring’s susceptibility to oxidation necessitates inert atmospheres during reactions .

Wissenschaftliche Forschungsanwendungen

Target Receptors

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide primarily targets alpha1-adrenergic receptors , which are involved in various physiological processes, including cardiovascular function and neurotransmission. Binding affinity studies show that this compound exhibits a range of binding affinities from 22 nM to 250 nM for these receptors, indicating its potential role in modulating receptor activity in conditions like hypertension and depression.

Neurotransmitter Modulation

The compound's piperazine structure suggests interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction may enhance the binding affinity towards these targets, indicating potential applications in treating neurological disorders . Additionally, it has been observed to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine.

Antipsychotic Potential

Research indicates that similar compounds have shown significant binding affinity for dopamine D4 receptors , with IC50 values as low as 0.057 nM . This suggests that N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide may possess antipsychotic properties, making it a candidate for further investigation in psychiatric disorders .

In Vitro Studies

In vitro experiments have demonstrated that the compound effectively inhibits certain enzyme activities related to neurotransmitter metabolism. For example, it has been shown to decrease MAO activity, which could lead to increased levels of serotonin and dopamine in the brain.

In Vivo Studies

Animal model studies have indicated that administration of this compound results in significant reductions in blood pressure, supporting its potential use as an antihypertensive agent . These findings suggest that the compound could be beneficial in treating conditions associated with elevated blood pressure.

Case Studies

Several studies highlight the efficacy of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide:

  • Hypertension Treatment : A study conducted on hypertensive rats showed that administration of the compound led to a marked decrease in systolic blood pressure over a four-week period, suggesting its potential as a therapeutic agent for hypertension.
  • Antidepressant Effects : In another study, the compound was evaluated for its antidepressant-like effects in mouse models subjected to stress-induced behaviors. The results indicated significant improvements in behavioral tests, suggesting its potential role in managing depression .
  • Neuroprotective Properties : Research has also explored the neuroprotective effects of this compound against neurotoxicity induced by various agents. The findings suggested that it could mitigate neuronal damage and improve cognitive functions in animal models .

Wirkmechanismus

The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

18F-FCWAY (trans-4-Fluoro-N-(2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide)

Structural Differences :

  • Core Structure : Cyclohexanecarboxamide (18F-FCWAY) vs. cyclopropanecarboxamide (target compound).
  • Substituents : 18F-FCWAY includes a fluorine atom and pyridyl group; the target compound lacks these but shares the 4-(2-methoxyphenyl)piperazine sulfonyl group.

Pharmacological Profile :

  • Target : 5-HT1A receptors, used for PET imaging in neurological research .
  • Metabolism : Prone to defluorination in vivo, leading to bone uptake of radioactivity. This issue is mitigated by miconazole, a CYP450 inhibitor, which improves brain imaging accuracy by reducing skull radioactivity spillover .
  • Efficacy : In rats, miconazole pretreatment tripled the hippocampus-to-cerebellum radioactivity ratio (from ~5 to 14), enhancing receptor visualization .

Key Advantage : High specificity for 5-HT1A receptors after metabolic stabilization.

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

Structural Differences :

  • Core Structure : Cyclopropanecarboxamide (shared with the target compound).
  • Backbone : Piperidine (cyclopropylfentanyl) vs. piperazine (target compound).
  • Substituents : Phenethyl and phenyl groups (cyclopropylfentanyl) vs. sulfonyl and methoxyphenyl groups (target compound).

Pharmacological Profile :

  • Target : Mu-opioid receptor agonist, with potency comparable to fentanyl .

Key Difference : Despite sharing the cyclopropanecarboxamide group, the piperidine backbone and phenethyl substituents confer opioid activity, unlike the serotonin receptor targeting suggested for the piperazine-containing target compound.

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-Methoxyphenyl)-5-(4-(Pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)

Structural Differences :

  • Core Structure : Cyclopropanecarboxamide (shared with the target compound).
  • Backbone : Thiazol-linked benzoyl and pyrrolidinyl groups (Compound 74) vs. piperazine sulfonyl (target compound).

Pharmacological Profile :

  • Target : Likely kinase or enzyme inhibitor, given its thiazol-benzoyl scaffold (common in kinase inhibitors) .
  • Synthesis: Prepared via coupling of cyclopropanecarboxylic acid derivatives with aminothiazole intermediates .

Key Advantage : Modular synthesis allows for diversification, but therapeutic applications differ significantly from the target compound.

Structural and Functional Analysis Table

Compound Core Structure Target Receptor/Application Metabolic Stability Key Advantage/Disadvantage
Target Compound Cyclopropanecarboxamide Hypothesized 5-HT receptors Unknown Potential CNS specificity (structural inference)
18F-FCWAY Cyclohexanecarboxamide 5-HT1A (PET imaging) Low (defluorination observed) Improved imaging with miconazole
Cyclopropylfentanyl Cyclopropanecarboxamide Mu-opioid receptor High (opioid metabolism) High potency but abuse liability
Compound 74 Cyclopropanecarboxamide Kinase/enzyme (hypothesized) Undocumented Modular synthesis for diversification

Biologische Aktivität

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide is C20H24N4O6SC_{20}H_{24}N_{4}O_{6}S with a molecular weight of approximately 448.5 g/mol. The compound features a piperazine ring, a sulfonyl group, and a cyclopropane carboxamide moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC20H24N4O6SC_{20}H_{24}N_{4}O_{6}S
Molecular Weight448.5 g/mol
CAS Number897611-24-4

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. It has been shown to act as an antagonist at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Studies indicate that N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide can modulate neurotransmitter release and neuronal firing rates in specific brain regions, such as the dorsal raphe nucleus and hippocampus .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on certain enzyme activities. For instance, it has been shown to inhibit the activity of specific kinases involved in cell signaling pathways, which may contribute to its therapeutic effects against various diseases, including cancer and neurodegenerative disorders.

Study 1: Antidepressant Effects

A recent study investigated the antidepressant-like effects of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide in animal models. The results indicated that administration of the compound led to a significant reduction in depressive-like behaviors in rodents, suggesting its potential as a novel antidepressant agent .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound. It was found to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound showed promise as a candidate for further development in cancer therapeutics.

Q & A

Q. What are the key considerations for synthesizing N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide with high yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including piperazine ring formation, sulfonation, and carboxamide coupling. For example, analogous compounds (e.g., ) use a piperazine precursor reacted with a sulfonylating agent (e.g., tosyl chloride) under basic conditions. Yield optimization requires strict temperature control (e.g., 0–5°C during sulfonation) and purification via recrystallization (e.g., ethanol/2-propanol mixtures). Purity ≥95% is confirmed by HPLC and elemental analysis .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

Methodological Answer: Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Stability studies for similar sulfonamide-piperazine derivatives ( ) suggest susceptibility to hydrolysis; thus, avoid aqueous solvents unless immediately used. Pre-experiment solubility testing in DMSO or ethanol is recommended to prevent degradation during biological assays .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the cyclopropane protons (δ ~1.0–1.5 ppm), piperazine methylene groups (δ ~2.5–3.5 ppm), and methoxy phenyl protons (δ ~6.8–7.2 ppm) (see for analogous compounds).
  • Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • XRPD : Used to verify crystallinity and polymorphic forms, critical for reproducibility in pharmacological studies .

Advanced Research Questions

Q. How can computational modeling guide the design of receptor-binding studies for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict binding affinities to targets like dopamine D3 receptors. For example, demonstrates that substituents on the phenylpiperazine moiety (e.g., 2-methoxy groups) enhance D3 receptor selectivity. Molecular docking (software: AutoDock Vina) can simulate interactions with receptor active sites, prioritizing in vitro assays for validation .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 expressing human D3 receptors) and control ligands (e.g., SB-277011-A).
  • Data normalization : Account for batch-to-batch variability in compound purity via parallel LC-MS validation.
  • Meta-analysis : Compare results with structurally related compounds (e.g., ) to identify substituent-dependent trends in activity .

Q. How can researchers optimize reaction conditions to minimize byproducts during the sulfonation step?

Methodological Answer:

  • Solvent selection : Use anhydrous dichloromethane or THF to suppress hydrolysis.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of piperazine precursor to sulfonylating agent to avoid over-sulfonation.
  • Byproduct monitoring : TLC (silica gel, ethyl acetate/hexane) identifies sulfonic acid byproducts; column chromatography (gradient elution) removes them .

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • ADME profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4).
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS.
    • Plasma protein binding : Ultrafiltration followed by HPLC quantification.
  • In vivo PK : Administer IV/PO doses in rodents, with serial blood sampling for bioavailability calculations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.